molecular formula C11H18N4O2 B1397084 tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1209487-56-8

tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B1397084
CAS No.: 1209487-56-8
M. Wt: 238.29 g/mol
InChI Key: ZFTDHMFOVBQLSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of derivatives of a compound with a 6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxamine (DPPC) skeleton were designed, synthesized, and evaluated for their anti-HBV activity .


Chemical Reactions Analysis

A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been described. As regio- and chemoselective products, 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo [1,5-a]pyrimidine-6-carbonitriles are formed during the course of the reaction .

Scientific Research Applications

Convertible Reagent in Ugi Reaction

Tert-Butyl amides, such as tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, have been utilized in the Ugi reaction, where they undergo cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions. This process highlights the utility of tert-Butyl isocyanide as a convertible isocyanide in chemical synthesis (Nikulnikov et al., 2009).

Synthesis and Biological Evaluation

This compound has been involved in the synthesis of substituted pyrazinecarboxamides. These compounds have shown notable anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, demonstrating potential in pharmacological research and agricultural applications (Doležal et al., 2006).

Reactivity Studies

Research has also focused on the reactivity of tert-Butyl derivatives in the context of synthesizing biologically active compounds. Studies on 7-amino-3-tert-butyl derivatives have shown potential for generating compounds with diverse pharmacologic action (Mironovich & Shcherbinin, 2014).

Dipeptoid Diversity and Ugi Reaction

The use of tert-Butyl isocyanide in the Ugi reaction to prepare dihydropyrazolo[1,5-a]pyrazines, which are prone to opening with primary and secondary amines, has facilitated access to a greater diversity of Ugi-type dipeptoids. This approach is significant for expanding the chemical diversity accessible through the Ugi reaction (Krasavin & Nikulnikov, 2012).

Synthesis of Halo-Substituted Derivatives

Research into tert-Butyl derivatives includes the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, indicating the potential for creating novel compounds with specific chemical properties (Ivanov et al., 2017).

Multigram Synthesis

Tert-Butyl derivatives have also been used in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating their usefulness in large-scale synthetic operations (Iminov et al., 2015).

Properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-9(12)13-15/h6H,4-5,7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTDHMFOVBQLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209487-56-8
Record name TERT-BUTYL 2-AMINO-6,7-DIHYDROPYRAZOLO[1,5-A]PYRAZINE-5(4H)-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask was purged with nitrogen and charged with 205b (0.75 g, 2.80 mmol), 10% palladium on carbon (50% wet, 280 mg), and methanol (30 mL). The mixture was evacuated, charged with hydrogen gas, and stirred at room temperature for 2 h. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 205c (524 mg, 79%). MS-ESI: [M+H]+ 239.1
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

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